![molecular formula C23H22N4OS B3004006 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide CAS No. 862210-16-0](/img/structure/B3004006.png)
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has shown that structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant anti-inflammatory properties and potentially devoid of ulcerogenic activity, as seen in the case of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives . Additionally, these compounds have been explored for their affinity as Peripheral Benzodiazepine Receptor (PBR) ligands, with variations at the 3-position being particularly influential on their biological activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been shown to significantly affect the anti-inflammatory properties of these compounds . Moreover, the synthesis of N-substituted benzyl/phenyl derivatives has been reported, which includes the combination of the pyrazolobenzothiazine ring system with carboxamide side chains, indicating the versatility of the core structure in generating a wide array of derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of different substituents can greatly influence the binding affinity to target receptors, as seen in the case of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, where the variability at the 3-position was found to be significant for PBR ligand selectivity . Furthermore, the elucidation of structures through techniques such as X-ray crystallography has provided detailed insights into the molecular conformation of these compounds, which is essential for understanding their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the functional groups attached to the core structure. For example, the reaction of hydrazino derivatives with different aldehydes followed by cyclization with bromine has been used to synthesize novel pentaheterocyclic compounds with potential antitumor activity . These reactions highlight the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold and its utility in generating diverse biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of various substituents can modulate these properties to optimize the compounds for better biological efficacy and pharmacokinetic profiles. For instance, the anti-inflammatory compound mentioned earlier was found to be devoid of ulcerogenic activity, suggesting a favorable safety profile . Additionally, the antioxidant activities of these compounds have been evaluated, with many showing moderate to significant radical scavenging activity, which could be attributed to the inherent properties of the pyrazolobenzothiazine ring system .
Propriétés
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-8-7-11-19(12-15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPYJKICBMEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

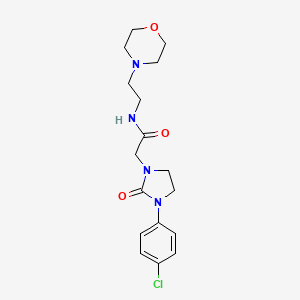
![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)
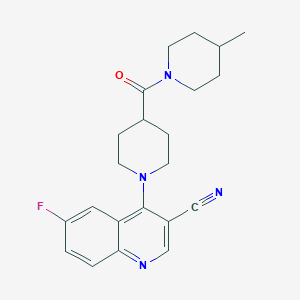
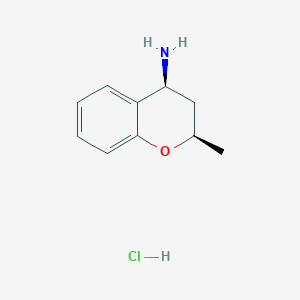
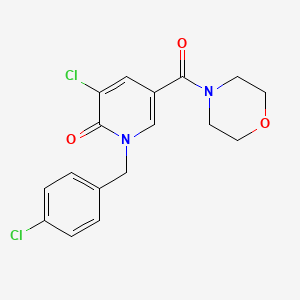
![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

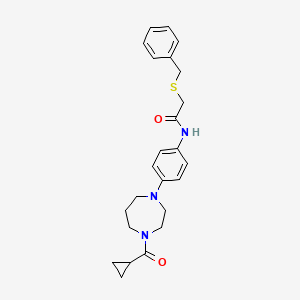
![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)
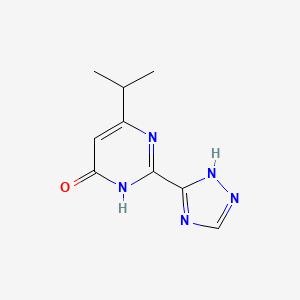
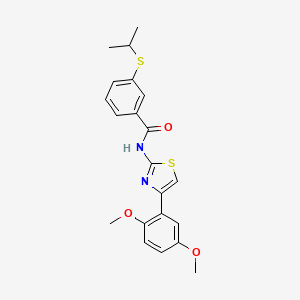
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)